3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Description
The compound 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole features a polycyclic structure combining an indole core with a 1,3-benzodioxol moiety linked via a 2-nitroethyl chain and a 4-methylphenyl substituent at the 2-position. The indole nucleus (1H-indole) provides a planar aromatic system, while the 1,3-benzodioxol group introduces electron-rich methylenedioxy functionality, which is common in psychoactive compounds.
Properties
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-15-6-8-16(9-7-15)24-23(18-4-2-3-5-20(18)25-24)19(13-26(27)28)17-10-11-21-22(12-17)30-14-29-21/h2-12,19,25H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAVTZSNRXAKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole typically involves multiple steps, including the formation of the indole core and the introduction of the various substituents. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Nitroethyl Group Addition: The nitroethyl group can be introduced via a nitration reaction, where the indole derivative is treated with a nitrating agent such as nitric acid.
Methylphenyl Group Addition: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkyl halide and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the indole core.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Indole vs. Cathinone Core: The target compound’s indole core contrasts with the β-keto-amphetamine scaffold of cathinones like methylone and MDPV. While cathinones exhibit stimulant properties via monoaminergic modulation, the indole structure may confer affinity for serotoninergic or enzymatic targets (e.g., kinase inhibition, as seen in compounds) .
Substituent Effects :
- The 4-methylphenyl group at the 2-position of the indole may enhance lipophilicity, contrasting with the polar carboxamide groups in derivatives. This could influence membrane permeability and metabolic stability .
- The 1,3-benzodioxol moiety, shared with methylone and MDPV, is associated with enhanced binding to neurotransmitter transporters but requires further study in indole-based systems .
Synthesis Methods: Indole derivatives (e.g., and ) are typically synthesized via condensation reactions (e.g., sodium ethoxide-mediated amidation) or cyclization of substituted acetophenones . Cathinones like methylone are synthesized via β-ketone formation from benzodioxol precursors .
Pharmacological Considerations
- Psychoactive Potential: The 1,3-benzodioxol group is a hallmark of entactogens (e.g., MDMA analogs), but its pairing with an indole-nitroethyl system in the target compound lacks direct pharmacological data. Structural analogs like MDPV and methylone are potent stimulants, suggesting the need for caution in assessing the target compound’s bioactivity .
- Thermodynamic and Kinetic Properties: The nitro group may increase metabolic susceptibility (e.g., nitro-reductase-mediated degradation), whereas cathinones with amino groups undergo N-dealkylation or oxidation .
Biological Activity
The compound 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N2O4
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer biology and neuropharmacology.
1. Inhibition of Kinases
Research indicates that compounds with similar structural motifs exhibit significant inhibition of Src family kinases (SFKs), which are crucial in cancer progression. For instance, compounds structurally related to this indole derivative have shown high selectivity for SFKs over other kinases, suggesting a potential mechanism for inhibiting tumor growth and metastasis .
2. Antioxidant Activity
The presence of the benzodioxole moiety is linked to antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound exhibits favorable solubility characteristics which enhance its bioavailability.
- Distribution : It is expected to distribute well in tissues due to its lipophilic nature.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, potentially through cytochrome P450 enzymes.
- Excretion : Primarily excreted via urine as metabolites.
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of structurally similar compounds in a xenograft model. Results indicated that these compounds significantly inhibited tumor growth and improved survival rates in treated subjects compared to controls .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of benzodioxole-containing compounds. The results showed a reduction in neuronal cell death and improved cognitive function in models of neurodegeneration, attributed to their antioxidant properties .
Q & A
What are the primary synthetic routes for 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole, and how can reaction conditions be optimized for yield?
Level : Basic (Synthesis Methodology)
Answer :
The compound is typically synthesized via Friedel-Crafts alkylation , leveraging indole's reactivity at the C3 position. Key steps include:
- Starting materials : 1,3-benzodioxole derivatives and nitroethyl precursors (e.g., 2-nitroethylbenzene analogs) .
- Catalysts : Visible-light photocatalysts like Rose Bengal enable regioselective alkylation under mild conditions, avoiding harsh acids .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures purity, with yields ranging from 45% to 83% depending on substituent electronic effects .
Optimization : Temperature control (<40°C), solvent selection (DMF or PEG-400 for solubility), and stoichiometric ratios (1:1.2 indole:nitroethyl reagent) improve yields. For example, NaBH₄ reduction steps in related indole syntheses require strict anhydrous conditions to prevent side reactions .
Which structural characterization techniques are critical for confirming the molecular geometry of this compound?
Level : Basic (Structural Analysis)
Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, nitroethyl groups at δ 4.5–5.5 ppm) .
- 19F NMR (if fluorinated analogs are synthesized) resolves electronic environments of aromatic rings .
- X-ray Crystallography :
How can computational modeling predict the bioactivity of this indole derivative against therapeutic targets?
Level : Advanced (Structure-Activity Relationships)
Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., cytochrome P450 enzymes) by analyzing hydrophobic pockets and hydrogen-bonding interactions with the nitroethyl group .
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting conformational flexibility of the benzodioxole moiety .
- QSAR Models : Regression analysis of substituent electronic parameters (Hammett σ) correlates nitro group orientation with antimicrobial activity in related indoles .
How should researchers resolve contradictions in biological activity data across studies of similar nitroethyl-indole compounds?
Level : Advanced (Data Analysis)
Answer :
- Control Experiments : Replicate assays (e.g., MIC tests for antimicrobial activity) under standardized conditions (pH, temperature, solvent) to isolate compound-specific effects .
- Metabolite Screening : LC-MS identifies degradation products (e.g., nitro-to-amine reduction) that may alter activity .
- Statistical Validation : Use ANOVA to compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7), accounting for batch variability in compound purity .
What strategies improve regioselectivity in Friedel-Crafts alkylation during synthesis?
Level : Advanced (Reaction Optimization)
Answer :
- Directing Groups : Electron-donating substituents (e.g., 4-methylphenyl on indole) enhance C3 selectivity by stabilizing carbocation intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack over competing pathways like N-alkylation .
- Catalyst Tuning : Substituent-sensitive photocatalysts (e.g., eosin Y instead of Rose Bengal) modulate redox potentials to target specific reaction pathways .
What are the challenges in crystallizing this compound, and how are they addressed?
Level : Advanced (Crystallography)
Answer :
- Polymorphism : Slow evaporation from DMF/acetic acid (8:2) produces stable monoclinic crystals, avoiding kinetic polymorphs .
- Twinned Data : SHELXL’s TWIN command refines overlapping diffraction patterns, particularly for nitro group disorder .
- Thermal Motion : Cryogenic data collection (90 K) reduces atomic displacement parameters (ADPs) for accurate bond length measurement .
How does the benzodioxole moiety influence the compound’s stability under physiological conditions?
Level : Advanced (Degradation Studies)
Answer :
- Hydrolytic Stability : The benzodioxole ring resists hydrolysis at pH 7.4 (t₁/₂ > 24 hrs) but degrades rapidly in acidic environments (pH < 3) via ring-opening to catechol derivatives .
- Oxidative Metabolism : CYP3A4 catalyzes nitro reduction to amines, detected via LC-HRMS metabolite profiling .
- Photostability : UV-Vis studies (λ = 254 nm) show nitro group decomposition; amber vials are recommended for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
